1-[6-(3-phenoxyphenoxy)hexyl]piperidine
Description
Properties
IUPAC Name |
1-[6-(3-phenoxyphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1(7-16-24-17-8-4-9-18-24)2-10-19-25-22-14-11-15-23(20-22)26-21-12-5-3-6-13-21/h3,5-6,11-15,20H,1-2,4,7-10,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDQOKUKSPDNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-phenoxyphenoxy)hexyl]piperidine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated hexyl chain substituted with phenoxy groups. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-phenoxyphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the hexyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Functionalized piperidine compounds
Scientific Research Applications
1-[6-(3-phenoxyphenoxy)hexyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(3-phenoxyphenoxy)hexyl]piperidine involves its interaction with specific molecular targets. The phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with neurotransmitter systems, potentially affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Key Findings and Trends
Substituent Bulkiness: Larger groups (e.g., 3-phenoxyphenoxy) may improve binding in spacious hydrophobic pockets but reduce synthetic yields compared to simpler substituents like trimethoxysilyl .
Hydrogen Bonding : Piperidine amines consistently form salt bridges with Glu172 in S1R, suggesting a conserved pharmacophore .
Applications : Trimethoxysilyl derivatives are tailored for materials science, while aromatic analogs target CNS or metabolic enzymes .
Q & A
Q. What are the established synthetic routes for 1-[6-(3-phenoxyphenoxy)hexyl]piperidine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine ring formation followed by sequential alkylation and phenoxy group introduction. For example, alkylation of piperidine precursors with halogenated intermediates (e.g., 6-bromohexyl derivatives) under inert atmospheres (N₂/Ar) improves yield by minimizing side reactions . Catalysts like Pd-based complexes or phase-transfer agents may enhance coupling efficiency during phenoxy group attachment. Solvent selection (e.g., DMF for polar intermediates, toluene for Friedel-Crafts reactions) and temperature control (60–120°C) are critical for regioselectivity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing structural purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) identify substituent positions on the piperidine ring and hexyl chain. Aromatic proton signals (δ 6.5–7.5 ppm) confirm phenoxy group integration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro biological screening approaches are prioritized for initial activity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., acetylcholinesterase or kinase targets) quantify IC₅₀ values at 10–100 µM concentrations .
- Cell Viability Studies : MTT assays in cancer/neuronal cell lines (24–72 hr exposure) evaluate cytotoxicity (EC₅₀) and selectivity indices .
- Receptor Binding : Radioligand displacement assays (e.g., σ or opioid receptors) screen affinity (Kᵢ) using tritiated ligands .
Advanced Research Questions
Q. How can alkylation steps during synthesis be optimized to minimize byproducts?
- Methodological Answer :
- Temperature Gradients : Slow addition of alkylating agents (e.g., hexyl bromides) at 0–5°C reduces exothermic side reactions .
- Protective Groups : Boc-protected piperidine intermediates prevent N-alkylation side products .
- Post-Reaction Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents, followed by silica gel chromatography (hexane/EtOAc) .
Q. What strategies resolve stereoisomers in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol/isopropanol gradients separate enantiomers (α > 1.2) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives achieves >99% enantiomeric excess (ee) .
Q. How should researchers analyze conflicting bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Validate potency (EC₅₀) across ≥3 independent replicates to exclude batch variability .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess degradation half-life (t₁/₂) as a confounder .
- Transcriptomic Profiling : RNA-seq identifies off-target pathways (e.g., CYP450 induction) that may mask activity .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in receptor active sites (e.g., GPCRs) using force fields (MM/GBSA) .
- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronic properties (Hammett σ) with activity trends .
Q. How to design structure-activity relationship (SAR) studies for phenoxy-substituted analogs?
- Methodological Answer :
- Scaffold Modifications : Replace the hexyl chain with shorter/longer alkyl groups or introduce branching to assess steric effects .
- Electron-Withdrawing Groups : Substitute 3-phenoxy with nitro or trifluoromethyl groups to evaluate electronic impacts on receptor binding .
Q. What stability studies are required for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A) to identify degradation products via LC-MS .
- Cryopreservation : Store lyophilized samples at –80°C under argon to prevent oxidation .
Q. How to validate analytical methods for regulatory compliance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
